molecular formula C6H9BrF2O2 B2874221 Ethyl 3-bromo-2,2-difluorobutanoate CAS No. 2375259-72-4

Ethyl 3-bromo-2,2-difluorobutanoate

Cat. No.: B2874221
CAS No.: 2375259-72-4
M. Wt: 231.037
InChI Key: LUNCVQYUMMUPHO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,2-difluorobutanoate is a halogenated fluorinated ester characterized by a bromine atom at the 3-position and two fluorine atoms at the 2-position of the butanoate backbone. The compound’s reactivity is influenced by the synergistic effects of bromine (a leaving group) and fluorine (enhancing acidity and stability), making it a candidate for nucleophilic substitution or radical reactions.

Properties

IUPAC Name

ethyl 3-bromo-2,2-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O2/c1-3-11-5(10)6(8,9)4(2)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNCVQYUMMUPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,2-difluorobutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2,2-difluorobutanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Another method involves the Reformatsky reaction, where ethyl bromodifluoroacetate is reacted with aldehydes or ketones in the presence of zinc to form the corresponding 3-bromo-2,2-difluorobutanoate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,2-difluorobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Reduction: The compound can be reduced to form ethyl 2,2-difluorobutanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the ester group can yield the corresponding carboxylic acid, ethyl 3-bromo-2,2-difluorobutanoic acid, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Conducted in aqueous or organic solvents with the oxidizing agent at elevated temperatures.

Major Products

    Nucleophilic Substitution: Produces various substituted ethyl 2,2-difluorobutanoates.

    Reduction: Yields ethyl 2,2-difluorobutanoate.

    Oxidation: Forms ethyl 3-bromo-2,2-difluorobutanoic acid.

Scientific Research Applications

Ethyl 3-bromo-2,2-difluorobutanoate is used in several scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of bioactive compounds.

    Material Science: Used in the preparation of fluorinated materials with unique properties such as high thermal stability and chemical resistance.

    Chemical Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,2-difluorobutanoate involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between ethyl 3-bromo-2,2-difluorobutanoate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Key Properties/Applications Reference
This compound C₆H₉BrF₂O₂ 231.04 (calc) 3-Bromo, 2,2-difluoro Not reported Potential electrophilic reactivity
Ethyl 4-cyano-2,2-difluorobutanoate C₇H₉F₂NO₂ 177.15 4-Cyano, 2,2-difluoro Not reported Nitrile group for further reactions
Ethyl 2-chloro-3,3-difluorobutanoate C₆H₉ClF₂O₂ 186.58 2-Chloro, 3,3-difluoro Not reported Halogenated ester for synthesis
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ 223.11 (calc) 2-Bromo, 3,3-dimethyl Not reported Steric hindrance affects reactivity
Ethyl 3-amino-4,4-difluorobutanoate C₆H₁₁F₂NO₂ 175.16 (calc) 3-Amino, 4,4-difluoro Not reported Amino group for pharmaceutical uses

Key Observations:

  • Substituent Effects: Bromine/Chlorine: Bromine’s larger atomic radius and lower electronegativity compared to chlorine () enhance its leaving-group ability in nucleophilic substitutions. Fluorine: The electron-withdrawing nature of fluorine increases the acidity of α-hydrogens, facilitating deprotonation or enolate formation . Amino/Cyano Groups: Amino groups () enable peptide coupling or amidation, while cyano groups () participate in cycloadditions or nitrile-to-amide transformations.
  • Steric and Electronic Profiles: Ethyl 2-bromo-3,3-dimethylbutanoate () exhibits steric hindrance from methyl groups, reducing accessibility for nucleophilic attacks. Ethyl 4-cyano-2,2-difluorobutanoate () combines electron-withdrawing cyano and fluorine groups, creating a highly polarized ester for reactivity tuning.

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